Fluorexetamine

Catalog No.
S11221484
CAS No.
M.F
C14H18FNO
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorexetamine

Product Name

Fluorexetamine

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3

InChI Key

FCETYWCLCUZFJI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F

Fluorexetamine, also known as 3'-Fluoro-2-oxo-phenylcyclohexylethylamine, is a synthetic compound belonging to the arylcyclohexylamine family. It is a designer drug that exhibits dissociative effects similar to those of ketamine and other analogues. Fluorexetamine was first reported in recreational use around 2018 and has been increasingly detected in various regions, particularly Hong Kong, where its presence has been noted in urine samples of individuals since mid-2023 . The compound's chemical formula is C14H18FNOC_{14}H_{18}FNO with a molar mass of approximately 235.302 g/mol .

Fluorexetamine's chemical structure allows it to participate in various reactions typical of arylcyclohexylamines. It primarily acts as an antagonist at the N-methyl-D-aspartate receptor, which is responsible for its dissociative properties. The compound can undergo hydrolysis and reduction reactions similar to other ketamine analogues, although specific reaction pathways for fluorexetamine have not been extensively documented in literature.

Fluorexetamine exhibits significant biological activity, primarily through its action on the central nervous system. Like ketamine, it induces dissociative anesthesia and can produce effects such as altered perception, euphoria, and hallucinations. Reports suggest that fluorexetamine shares similar toxicity profiles with ketamine and 2-Fluorodeschloroketamine (2F-DCK), raising concerns about its safety, especially when co-ingested with other substances . Clinical presentations of fluorexetamine intoxication can be complicated by the presence of other recreational drugs, making identification challenging .

The synthesis of fluorexetamine involves several steps typical of arylcyclohexylamines. While specific synthetic routes are not widely published due to the compound's status as a designer drug, it is expected to follow methodologies similar to those used for synthesizing ketamine analogues. These methods typically include:

  • Formation of the cyclohexane ring: Utilizing appropriate precursors to create the cyclohexane backbone.
  • Aryl substitution: Introducing the fluorine atom at the 3' position through electrophilic aromatic substitution.
  • Functionalization: Adding the ketone group to form the 2-oxo structure.

Due to its classification as a designer drug, detailed synthesis protocols are often kept confidential or are not readily available in scientific literature.

Fluorexetamine is part of a broader class of compounds known for their dissociative properties. Here are some similar compounds along with a brief comparison:

Compound NameChemical StructureUnique Features
KetamineC13H16ClNWell-established anesthetic; widely studied
2-Fluorodeschloroketamine (2F-DCK)C14H18FNOSimilar dissociative effects; notable for being misidentified with fluorexetamine
MethoxetamineC15H21NOKnown for its potent dissociative properties; longer duration of action
DeoxymethoxetamineC15H21NOAnalog with variations in potency and side effects
HydroxetamineC14H19NOShares structural similarities; less common in use

Fluorexetamine stands out due to its specific fluorine substitution pattern and the resultant unique pharmacological profile compared to these analogues .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.137242360 g/mol

Monoisotopic Mass

235.137242360 g/mol

Heavy Atom Count

17

UNII

AN89GB52AM

Wikipedia

Fluorexetamine

Dates

Modify: 2024-08-08

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